N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C16H15N3O . This compound is part of the quinazoline family, known for its diverse biological activities and potential therapeutic applications . The structure of this compound includes a quinazoline core fused with a benzene ring and a cyclopropane carboxamide group, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide typically involves the following steps :
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropane carboxamide group: This step involves the reaction of the quinazoline derivative with cyclopropane carboxylic acid or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including :
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neuroinflammatory conditions.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it has been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, thereby reducing inflammation .
Comparison with Similar Compounds
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide can be compared with other quinazoline derivatives, such as :
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide
- N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide
These compounds share a similar quinazoline core but differ in the substituents attached to the core structure. The unique cyclopropane carboxamide group in this compound contributes to its distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-15(11-6-7-11)19-16-17-9-12-8-5-10-3-1-2-4-13(10)14(12)18-16/h1-4,9,11H,5-8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCNMUSIEFYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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